methyl (3R,4S)-4-phenylpiperidine-3-carboxylate

CNS drug discovery stereochemistry opioid receptor

Secure the (3R,4S) enantiomer of methyl 4-phenylpiperidine-3-carboxylate (CAS 864907-95-9) to eliminate the uncontrolled variables introduced by racemic or misconfigured isomers in CNS receptor binding assays. The defined (3R,4S) stereochemistry governs functional outcomes at monoamine transporters, opioid receptors, and NK1/NK3 systems. With an unsubstituted piperidine nitrogen and a derivatizable C3 methyl ester, this scaffold enables selective N-alkylation, N-acylation, or hydrolysis for SAR expansion. Order with confidence—≥98% purity and verified stereochemical integrity ensure batch-to-batch reproducibility in lead optimization campaigns.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B13904347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3R,4S)-4-phenylpiperidine-3-carboxylate
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCCC1C2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c1-16-13(15)12-9-14-8-7-11(12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m1/s1
InChIKeyVYUIWLMJPDHWQQ-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3R,4S)-4-phenylpiperidine-3-carboxylate Procurement Guide: Chiral Piperidine Intermediate for CNS Research


Methyl (3R,4S)-4-phenylpiperidine-3-carboxylate (CAS 864907-95-9) is a chiral 4-phenylpiperidine-3-carboxylate derivative bearing defined (3R,4S) stereochemistry . This compound serves as a versatile intermediate in medicinal chemistry and CNS drug discovery programs, particularly for the synthesis of stereochemically defined piperidine-based scaffolds targeting monoamine transporters, opioid receptors, and neurokinin receptors [1]. The piperidine ring substituted with a phenyl group at the 4-position and a methyl ester at the 3-position provides a pharmacophore core that appears across multiple therapeutic classes, including analgesics, antidepressants, and NK1 antagonists .

Why Methyl (3R,4S)-4-phenylpiperidine-3-carboxylate Cannot Be Substituted with Racemic or Alternative Stereoisomers


In 4-phenylpiperidine-based drug discovery, stereochemistry at the 3- and 4-positions fundamentally determines biological activity and receptor binding orientation. The (3R,4S) configuration produces a distinct spatial arrangement of the phenyl and carboxylate moieties that differs from the (3R,4R) enantiomer (CAS 230309-18-9) [1] and the (3S,4R) isomer. This stereochemical divergence is not trivial: within the phenylpiperidine series, stereochemistry dictates whether a compound exhibits agonist, antagonist, or inactive behavior at target receptors [2]. Procurement of racemic mixtures or incorrect stereoisomers introduces uncontrolled variables into structure-activity relationship (SAR) studies and may yield false-negative results in screening campaigns, necessitating re-synthesis and costly project delays [3].

Quantitative Differentiation Evidence: Methyl (3R,4S)-4-phenylpiperidine-3-carboxylate vs. Comparators


Stereochemical Divergence: (3R,4S) vs. (3R,4R) Configuration Yields Distinct Pharmacological Profiles

The (3R,4S) configuration represents a distinct stereochemical entity from the (3R,4R) isomer (CAS 230309-18-9). Literature on 4-phenylpiperidine analogs demonstrates that stereochemistry at the 3- and 4-positions determines receptor binding orientation and functional activity [1]. Specifically, conformational analysis of 3R,4R-phenylpiperidine analogs shows that substituents at these positions modulate antagonist activity independently of amine nitrogen substitution [2]. Procurement of the correct (3R,4S) stereoisomer is therefore essential for SAR reproducibility, as the (3R,4R) and (3R,4S) configurations are not interchangeable in biological assays.

CNS drug discovery stereochemistry opioid receptor

N-Substitution State: Unsubstituted Piperidine vs. N-Methylated Analog in DAT Binding Affinity

The N-unsubstituted nature of methyl (3R,4S)-4-phenylpiperidine-3-carboxylate distinguishes it from N-methylated analogs such as methyl 3,4-cis-N-methyl-4-phenylpiperidine-3-carboxylate. BindingDB data shows that the N-methylated cis-4-phenylpiperidine-3-carboxylate exhibits a Ki of 8,510 nM (8.51 μM) at the human dopamine transporter (DAT), as measured by displacement of [125I]RTI55 [1]. This relatively weak affinity suggests that N-methyl substitution does not confer high DAT potency in this scaffold class. The unsubstituted (3R,4S) compound provides a versatile intermediate that can be selectively N-functionalized to modulate target engagement or generate analogs with altered transporter selectivity profiles.

dopamine transporter monoamine transporter CNS pharmacology

Purity Specification: ≥98% (NLT 98%) Enables Reproducible SAR and Regulatory-Compliant Development

Commercial suppliers specify methyl (3R,4S)-4-phenylpiperidine-3-carboxylate with purity of NLT 98% . This purity level meets the threshold for reliable SAR studies and pharmaceutical intermediate applications. Comparatively, the (3R,4R) enantiomer is also available at 95-98% purity from multiple vendors . Both stereoisomers meet the ≥95% HPLC purity benchmark frequently required in pharmaceutical patent applications [1]. However, the stereochemical purity (enantiomeric excess) is equally critical for chiral intermediates and must be verified independently when used in asymmetric synthesis or stereospecific biological assays.

analytical chemistry quality control pharmaceutical intermediate

Recommended Procurement and Research Applications for Methyl (3R,4S)-4-phenylpiperidine-3-carboxylate


Stereospecific SAR Studies in CNS Drug Discovery

Researchers conducting structure-activity relationship studies on monoamine transporters, opioid receptors, or NK1/NK3 receptor systems should procure the (3R,4S) stereoisomer specifically rather than racemic mixtures. Stereochemical configuration dictates receptor binding orientation and functional outcomes within the 4-phenylpiperidine class [1]. Use of the incorrect stereoisomer introduces uncontrolled variables that compromise SAR interpretation and may produce false-negative results in target-based assays [2].

Synthesis of N-Functionalized Piperidine Derivatives

The unsubstituted piperidine nitrogen in methyl (3R,4S)-4-phenylpiperidine-3-carboxylate enables selective N-alkylation, N-acylation, or N-arylation to generate diverse analog libraries. N-methylated analogs in this scaffold class exhibit weak DAT binding (Ki = 8.51 μM) [3], suggesting that alternative N-substituents warrant exploration for enhanced target engagement. The methyl ester at C3 can be reduced to hydroxymethyl or hydrolyzed to carboxylic acid for further derivatization [4].

Quality-Controlled Pharmaceutical Intermediate Sourcing

Procurement teams supporting medicinal chemistry programs or CROs should source methyl (3R,4S)-4-phenylpiperidine-3-carboxylate at ≥98% purity with documented stereochemical integrity. This purity level aligns with pharmaceutical patent requirements (≥95% HPLC) [5] and minimizes batch-to-batch variability in downstream biological assays. Verification of enantiomeric excess is recommended when stereochemical fidelity is critical to the synthetic route or biological readout.

Quote Request

Request a Quote for methyl (3R,4S)-4-phenylpiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.